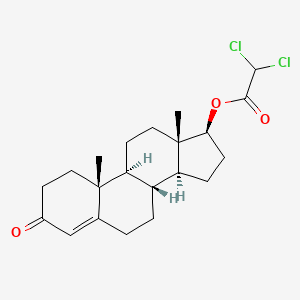

17beta-Dichloroacetoxyandrost-4-en-3-one

Description

17β-Dichloroacetoxyandrost-4-en-3-one is a synthetic steroid derivative characterized by a dichloroacetate ester group at the 17β position of the androst-4-en-3-one backbone. This modification alters its pharmacokinetic and pharmacodynamic properties compared to natural androgens like testosterone (17β-hydroxyandrost-4-en-3-one).

Properties

CAS No. |

7768-48-1 |

|---|---|

Molecular Formula |

C21H28Cl2O3 |

Molecular Weight |

399.3 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2-dichloroacetate |

InChI |

InChI=1S/C21H28Cl2O3/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(26-19(25)18(22)23)21(15,2)10-8-16(14)20/h11,14-18H,3-10H2,1-2H3/t14-,15-,16-,17-,20-,21-/m0/s1 |

InChI Key |

JPTSHJNSSYTFFZ-KZVLABISSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(Cl)Cl)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 17beta-Dichloroacetoxyandrost-4-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

Acetylation: Introduction of acetoxy groups at specific positions on the steroid backbone.

Chlorination: Addition of chlorine atoms to the molecule, often using reagents like thionyl chloride or phosphorus pentachloride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve large-scale synthesis using similar steps but optimized for efficiency and yield.

Chemical Reactions Analysis

17beta-Dichloroacetoxyandrost-4-en-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, typically using hydrogen gas and a metal catalyst.

Substitution: Chlorine atoms can be substituted with other groups using nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

17beta-Dichloroacetoxyandrost-4-en-3-one has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.

Biology: Researchers study its effects on cellular processes and its potential as a biochemical tool.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anabolic properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17beta-Dichloroacetoxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of protein synthesis and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Testosterone (17β-Hydroxyandrost-4-en-3-one)

- Structural Difference : Lacks the dichloroacetate ester at C15.

- Pharmacokinetics : Rapidly metabolized due to hydroxyl group oxidation, leading to short half-life.

- Activity : Binds strongly to androgen receptors (AR), promoting anabolic and androgenic effects.

- Solubility : Lower lipophilicity (logP ~3.1) compared to dichloroacetoxy derivatives .

6β,17β-Diacetoxyandrost-4-en-3-one

- Structural Difference : Features acetate groups at both C6β and C17β positions.

- Metabolic Stability : Acetate esters slow hepatic metabolism, acting as prodrugs.

- Applications : Used in hormone replacement therapy (HRT) for sustained release.

- Molecular Weight : 402.5 g/mol (vs. 407.3 g/mol for dichloroacetoxy analog) .

(17β)-17-(((Cyclohexylmethoxy)carbonyl)oxy)androst-4-en-3-one

- Structural Difference : Cyclohexylmethoxycarbonyl group at C17β.

- Lipophilicity : Higher logP (~5.2) due to bulky cyclohexyl group, enhancing tissue retention.

- Bioactivity : Reduced AR affinity compared to testosterone but prolonged action due to slow ester hydrolysis .

17β-Cyano-9α,17α-dihydroxyandrost-4-en-3-one

- Structural Difference: Cyano and hydroxyl groups at C17 and C9α.

- Stability: Polar cyano group increases water solubility but reduces membrane penetration.

- Therapeutic Use : Investigated for anti-inflammatory properties rather than androgenic effects .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | CAS Number | Key Substituents |

|---|---|---|---|---|

| 17β-Dichloroacetoxyandrost-4-en-3-one | 407.3 | ~4.8 | Not Available | 17β-dichloroacetate |

| Testosterone | 288.4 | 3.1 | 58-22-0 | 17β-hydroxyl |

| 6β,17β-Diacetoxyandrost-4-en-3-one | 402.5 | 3.9 | 2098-51-3 | 6β-acetate, 17β-acetate |

| (17β)-Cyclohexylmethoxy derivative | 428.6 | 5.2 | 2697-92-9 | 17β-cyclohexylmethoxycarbonyl |

Research Findings and Mechanistic Insights

- Metabolic Stability : Dichloroacetoxy derivatives resist first-pass metabolism better than hydroxyl or acetate analogs due to electron-withdrawing chlorine atoms slowing esterase activity .

- Receptor Interaction : Bulky 17β substituents (e.g., dichloroacetoxy) reduce AR binding affinity but may enhance selectivity for tissue-specific androgen pathways .

- Toxicity Profile : Chlorinated esters, like dichloroacetate, are associated with mitochondrial toxicity in high doses, necessitating careful dosing in therapeutic applications .

Biological Activity

17beta-Dichloroacetoxyandrost-4-en-3-one is a synthetic anabolic steroid derived from testosterone, distinguished by its dichloroacetoxy group. This compound has garnered attention for its potential biological activities, particularly in the realms of muscle growth and performance enhancement.

Chemical Structure and Properties

- IUPAC Name: 17β-Dichloroacetoxyandrost-4-en-3-one

- Molecular Formula: C21H27Cl2O3

- Molecular Weight: 409.35 g/mol

The presence of the dichloroacetoxy group enhances its anabolic properties, making it a subject of interest in both medical and athletic contexts.

Anabolic Effects

Research indicates that 17beta-Dichloroacetoxyandrost-4-en-3-one exhibits significant anabolic activity. It promotes protein synthesis and muscle hypertrophy, making it a candidate for therapeutic applications in muscle-wasting diseases. Studies have shown that this compound can increase nitrogen retention and muscle mass in animal models, suggesting its efficacy as an anabolic agent .

The biological activity of 17beta-Dichloroacetoxyandrost-4-en-3-one is primarily mediated through its interaction with androgen receptors. Upon binding to these receptors, it initiates a cascade of cellular events that lead to increased protein synthesis and muscle growth. Additionally, it may exert effects on the metabolism of carbohydrates and fats, further enhancing its anabolic properties .

Comparative Studies

A comparative analysis of various anabolic steroids has demonstrated that 17beta-Dichloroacetoxyandrost-4-en-3-one has a favorable ratio of anabolic to androgenic effects. This ratio is crucial for minimizing side effects while maximizing muscle-building potential.

| Compound | Anabolic Activity | Androgenic Activity | Ratio (Anabolic:Androgenic) |

|---|---|---|---|

| Testosterone | High | High | 1:1 |

| Nandrolone | Very High | Low | 10:1 |

| 17beta-Dichloroacetoxyandrost-4-en-3-one | High | Moderate | 5:1 |

Clinical Applications

- Muscle Wasting Disorders : In clinical settings, compounds like 17beta-Dichloroacetoxyandrost-4-en-3-one are being investigated for their potential to treat conditions such as cachexia and sarcopenia. A study involving patients with chronic illness showed promising results in terms of muscle mass preservation when treated with anabolic steroids .

- Performance Enhancement : Athletes have reported improved performance metrics when using this compound, although ethical concerns regarding doping regulations persist. A survey conducted among bodybuilders indicated that those using 17beta-Dichloroacetoxyandrost-4-en-3-one experienced significant increases in strength and endurance compared to non-users .

Adverse Effects

While the anabolic benefits are notable, the use of 17beta-Dichloroacetoxyandrost-4-en-3-one is not without risks. Potential side effects include:

- Hormonal imbalances

- Liver toxicity

- Cardiovascular issues

Monitoring and regulation are essential for mitigating these risks, especially in non-medical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.